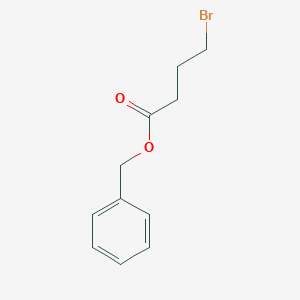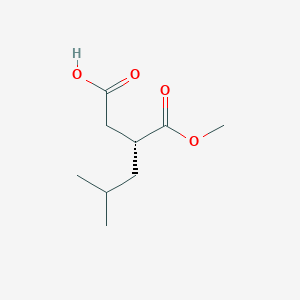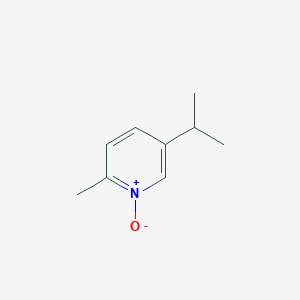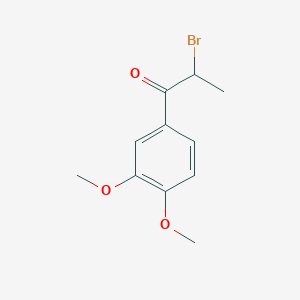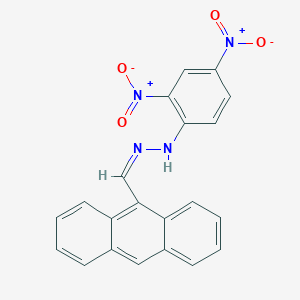
9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone, commonly known as ADH, is a chemical compound that has been extensively studied for its properties and applications in scientific research. ADH is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 214-216°C.
Mécanisme D'action
ADH reacts with carbonyl compounds to form a Schiff base, which can be detected by UV-visible spectroscopy. The reaction is specific for carbonyl compounds and does not react with other functional groups.
Biochemical and Physiological Effects:
ADH has no known biochemical or physiological effects. It is a non-toxic compound that is stable under normal laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ADH in laboratory experiments include its high specificity for carbonyl compounds, its stability under normal laboratory conditions, and its ease of use. However, ADH has some limitations, such as its sensitivity to light and its relatively low solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of ADH in scientific research. One area of interest is the development of new methods for the detection and quantification of carbonyl compounds in biological systems. Another area of interest is the use of ADH as a reagent for the detection of carbonyl compounds in environmental samples. Additionally, the development of new derivatives of ADH with improved properties for specific applications is an area of ongoing research.
Méthodes De Synthèse
ADH can be synthesized by the reaction between 9-anthracenecarbaldehyde and 2,4-dinitrophenylhydrazine in the presence of a catalyst such as acetic acid. The reaction yields a yellow crystalline powder that is purified by recrystallization.
Applications De Recherche Scientifique
ADH has been widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbon-oxygen double bond. They are important intermediates in many chemical reactions and are also found in many biological systems.
Propriétés
Numéro CAS |
10208-19-2 |
|---|---|
Formule moléculaire |
C21H14N4O4 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-[(Z)-anthracen-9-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C21H14N4O4/c26-24(27)16-9-10-20(21(12-16)25(28)29)23-22-13-19-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)19/h1-13,23H/b22-13- |
Clé InChI |
NUMAOWIOKLXBNM-XKZIYDEJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




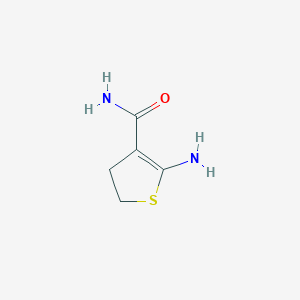
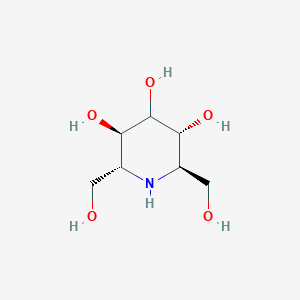




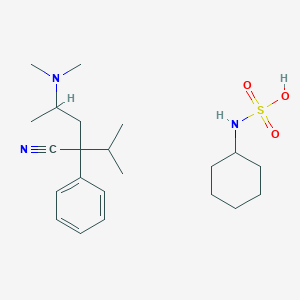
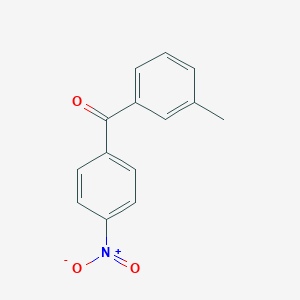
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
